3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 2377066-62-9
VCID: VC4591546
InChI: InChI=1S/C14H11NO2/c16-13(12-7-4-10-15-14(12)17)9-8-11-5-2-1-3-6-11/h1-10H,(H,15,17)/b9-8+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=CNC2=O
Molecular Formula: C14H11NO2
Molecular Weight: 225.247

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one

CAS No.: 2377066-62-9

Cat. No.: VC4591546

Molecular Formula: C14H11NO2

Molecular Weight: 225.247

* For research use only. Not for human or veterinary use.

3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one - 2377066-62-9

Specification

CAS No. 2377066-62-9
Molecular Formula C14H11NO2
Molecular Weight 225.247
IUPAC Name 3-[(E)-3-phenylprop-2-enoyl]-1H-pyridin-2-one
Standard InChI InChI=1S/C14H11NO2/c16-13(12-7-4-10-15-14(12)17)9-8-11-5-2-1-3-6-11/h1-10H,(H,15,17)/b9-8+
Standard InChI Key IDJGDQWFQNIYFL-CMDGGOBGSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=CNC2=O

Introduction

Synthesis and Preparation

The synthesis of 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one typically involves condensation reactions between appropriate precursors, such as pyridin-2-one derivatives and phenylacryloyl chloride. The reaction conditions, including solvents and catalysts, can significantly affect the yield and purity of the product.

Biological Activity and Applications

While specific biological activity data for 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one are not readily available, compounds with similar structures have shown potential in various therapeutic areas. For example, pyridinone derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a phenylpropenoyl group may enhance these activities or introduce new biological effects.

Spectroscopic Analysis

Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are essential for characterizing the structure and purity of 3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one. IR spectra would likely show absorption bands corresponding to the carbonyl group (around 1700 cm^-1) and the conjugated double bonds (around 1600-1650 cm^-1). NMR spectra would provide detailed information about the molecular structure, including the arrangement of hydrogen atoms and the presence of specific functional groups.

Future Research Directions

  • Synthetic Optimization: Developing efficient synthesis routes to improve yield and purity.

  • Biological Screening: Evaluating the compound's potential therapeutic effects.

  • Physical and Chemical Characterization: Detailed spectroscopic and physical property analysis.

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